An In-depth Technical Guide to 2-Chloro-4,5-dimethylpyridine (CAS: 343268-69-9)
An In-depth Technical Guide to 2-Chloro-4,5-dimethylpyridine (CAS: 343268-69-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-4,5-dimethylpyridine, a key intermediate in pharmaceutical research and development. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and application, and visualizes its role in relevant biological pathways.
Core Compound Information
2-Chloro-4,5-dimethylpyridine is a halogenated aromatic heterocyclic compound. Its structure, characterized by a pyridine ring substituted with a chlorine atom and two methyl groups, makes it a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents.
Chemical and Physical Properties
The fundamental properties of 2-Chloro-4,5-dimethylpyridine are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source |
| CAS Number | 343268-69-9 | N/A |
| Molecular Formula | C₇H₈ClN | [1] |
| Molecular Weight | 141.60 g/mol | [1] |
| IUPAC Name | 2-chloro-4,5-dimethylpyridine | [1] |
| SMILES | CC1=CC(=NC=C1C)Cl | [1] |
| Density | 1.113±0.06 g/cm³ | [2] |
| Boiling Point | 229.0±35.0 °C (Predicted) | [2] |
| Flash Point | 114.283 °C | [2] |
| Appearance | Not specified, likely a solid or liquid | N/A |
| Solubility | Not specified | N/A |
Spectral Data
| Data Type | Predicted Values/Information |
| ¹H-NMR | Expected signals for aromatic protons and two distinct methyl groups. |
| ¹³C-NMR | Expected signals for pyridine ring carbons and methyl carbons. |
| Mass Spectrometry | Exact Mass: 141.034527 u |
Safety and Handling
2-Chloro-4,5-dimethylpyridine is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Applications in Drug Development
2-Chloro-4,5-dimethylpyridine serves as a crucial intermediate in the synthesis of bioactive molecules, most notably in the development of O-GlcNAcase (OGA) inhibitors. OGA is a key enzyme in the O-GlcNAc signaling pathway, which is implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease and cancer.
Role as an Intermediate for OGA Inhibitors
This compound is utilized in the synthesis of potent and selective OGA inhibitors. A patent describes its use in the preparation of intermediates for such inhibitors. The chloro-substituent at the 2-position of the pyridine ring provides a reactive site for nucleophilic substitution, allowing for the coupling of the pyridine moiety to other fragments of the target molecule.
Experimental Protocols
The following sections provide detailed experimental methodologies. The first protocol is a plausible synthetic route for 2-Chloro-4,5-dimethylpyridine based on established chemical transformations for similar structures. The second protocol details its use in the synthesis of a key intermediate for OGA inhibitors, as described in the patent literature.
Synthesis of 2-Chloro-4,5-dimethylpyridine
This procedure describes a likely method for the synthesis of 2-Chloro-4,5-dimethylpyridine starting from 4,5-dimethylpyridin-2(1H)-one, utilizing a chlorination reaction with phosphorus oxychloride (POCl₃), a common reagent for this type of transformation.
Materials:
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4,5-dimethylpyridin-2(1H)-one
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Phosphorus oxychloride (POCl₃)
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Pyridine (optional, as a base)
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Dichloromethane (CH₂Cl₂) or another suitable aprotic solvent
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Stirring apparatus
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Separatory funnel
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Rotary evaporator
Procedure:
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In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4,5-dimethylpyridin-2(1H)-one in a suitable anhydrous solvent such as dichloromethane.
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Slowly add phosphorus oxychloride (1.5 to 3 equivalents) to the suspension at room temperature with vigorous stirring. An optional base like pyridine can be added to neutralize the HCl generated.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it over crushed ice.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the aqueous layer with dichloromethane (3 x volume).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purify the crude product by flash column chromatography on silica gel to afford pure 2-Chloro-4,5-dimethylpyridine.
Synthesis of an OGA Inhibitor Intermediate
This protocol outlines the reaction of 2-Chloro-4,5-dimethylpyridine with a piperidine derivative to form a key intermediate in the synthesis of OGA inhibitors, based on a procedure described in a patent.
Materials:
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2-Chloro-4,5-dimethylpyridine
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tert-butyl 4-hydroxypiperidine-1-carboxylate
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Sodium hydride (NaH) or another suitable base
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Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent
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Ethyl acetate (EtOAc)
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Heptane
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Stirring apparatus
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Syringe and needles for inert atmosphere techniques
Procedure:
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To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise.
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Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.
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Add a solution of 2-Chloro-4,5-dimethylpyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for several hours, or until completion as monitored by TLC or LC-MS.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the mixture with ethyl acetate (3 x volume).
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Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in heptane) to yield the desired intermediate.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the application of 2-Chloro-4,5-dimethylpyridine.
Synthetic Pathway Visualization
The following workflow illustrates the synthesis of an OGA inhibitor intermediate using 2-Chloro-4,5-dimethylpyridine.
Caption: Synthetic workflow for an OGA inhibitor intermediate.
O-GlcNAc Signaling Pathway
This diagram illustrates the central role of O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA) in the dynamic regulation of protein O-GlcNAcylation. OGA inhibitors, synthesized using 2-Chloro-4,5-dimethylpyridine, block the removal of O-GlcNAc, leading to its accumulation on substrate proteins.
Caption: The O-GlcNAc signaling pathway and the action of OGA inhibitors.





